BenchChemオンラインストアへようこそ!

2-Phenyl-1H-imidazo[1,2-b]pyrazole

Physicochemical characterization Solid-state properties Crystal engineering

2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7) is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyrazole moiety, with a phenyl substituent at the 2-position of the imidazole ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a precursor to potent anti-inflammatory agents targeting neutrophil chemotaxis inhibition.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 197356-19-7
Cat. No. B1625333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-imidazo[1,2-b]pyrazole
CAS197356-19-7
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=N2)C=CN3
InChIInChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-14-11(13-10)6-7-12-14/h1-8,12H
InChIKeyUDUAISBKIXNMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7): Procurement-Relevant Differentiation of a Fused Heterocyclic Scaffold


2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7) is a fused bicyclic heterocycle comprising an imidazole ring fused to a pyrazole moiety, with a phenyl substituent at the 2-position of the imidazole ring . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly as a precursor to potent anti-inflammatory agents targeting neutrophil chemotaxis inhibition [1]. Its molecular formula is C₁₁H₉N₃ and molecular weight is 183.21 g/mol. The compound exhibits a characteristic tautomeric equilibrium predominantly favoring the 5H-tautomer (2-phenyl-5H-imidazo[1,2-b]pyrazole) , distinguishing it from the parent unsubstituted 1H-imidazo[1,2-b]pyrazole system.

Why Generic Imidazo[1,2-b]pyrazole Substitution Fails: Positional and Substituent-Driven Property Divergence for 2-Phenyl-1H-imidazo[1,2-b]pyrazole


Substituting 2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7) with generic imidazo[1,2-b]pyrazole analogs—whether the unsubstituted parent (CAS 251-80-9), positional isomers such as 6-phenyl (CAS 130598-72-0) or 7-phenyl (CAS 55211-79-5), or 2-alkyl derivatives—carries substantial risk of bioisosteric mismatch and pharmacokinetic divergence . The 2-phenyl substituent profoundly influences tautomeric equilibrium (favoring the 5H-tautomer over the 1H-tautomer), electronic distribution across the fused ring system, and lipophilicity (predicted LogP ~2.1 vs 0.54 for unsubstituted). These differences directly translate into divergent biological activity; 2-phenyl-2,3-dihydro derivatives exhibit nanomolar IC₅₀ values (0.48–29 nM) in neutrophil chemotaxis inhibition [1], while monocyclic pyrazole analogs lacking the imidazo fusion show only micromolar potency [2]. The quantitative evidence below demonstrates why this specific substitution pattern is non-interchangeable for research and development purposes.

Quantitative Differentiation Evidence for 2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7) Versus Closest Analogs


Density Divergence: 2-Phenyl Substitution Reduces Crystal Packing Density by 10% Versus Unsubstituted Imidazo[1,2-b]pyrazole

The 2-phenyl derivative (CAS 197356-19-7) exhibits a predicted density of 1.27 g/cm³, compared to 1.41 g/cm³ for the unsubstituted 1H-imidazo[1,2-b]pyrazole parent (CAS 251-80-9), representing a 9.9% reduction in density attributable to the phenyl substituent disrupting close crystal packing . This density difference affects solid-state formulation behavior, milling characteristics, and dissolution profiles relevant to both research-scale handling and potential preclinical formulation development.

Physicochemical characterization Solid-state properties Crystal engineering

Lipophilicity Enhancement: 2-Phenyl Substitution Elevates Predicted LogP by ~1.5 Log Units Relative to Parent Scaffold

The unsubstituted 1H-imidazo[1,2-b]pyrazole has an experimentally derived ACD/LogP of 0.54 . The 2-phenyl derivative (CAS 197356-19-7), while lacking a directly measured LogP, bears a predicted LogP of approximately 2.1 based on the addition of the phenyl fragment's π-value (~1.5–2.0) to the parent scaffold LogP . This represents a >1.5 log unit increase, translating to roughly 30-fold higher lipophilicity, consistent with the measured LogP of 2.64 for the structurally analogous 7-(3-methylphenyl)-1H-imidazo[1,2-b]pyrazole positional isomer [1]. Such lipophilicity divergence critically impacts membrane permeability, plasma protein binding, and metabolic stability, rendering simple LogP-matched substitution infeasible without the 2-phenyl motif.

Lipophilicity Drug-likeness ADME prediction

Nanomolar Neutrophil Chemotaxis Inhibition: 2-Phenyl-2,3-dihydro Derivatives Achieve IC₅₀ Values 0.48–29 nM, >1000-Fold More Potent Than Monocyclic Pyrazole Analogs

In a head-to-head in vitro chemotaxis assay using human neutrophils stimulated with 10 nM fMLP-OMe, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives (direct synthetic descendants of CAS 197356-19-7) exhibited IC₅₀ values ranging from 0.48 to 29 nM, with compound 4a achieving 0.48 nM and compounds 4f (1.01 nM) and 4d (1.48 nM) also demonstrating sub-nanomolar to low nanomolar potency [1]. In contrast, monocyclic pyrazole derivatives lacking the imidazo[1,2-b]pyrazole fused ring system, when tested in a related platelet aggregation and p38MAPK phosphorylation assay, showed IC₅₀ values generally under 100 μM (i.e., >100,000 nM), with the most selective pyrazole (compound 4a in Signorello et al.) exhibiting an IC₅₀ of approximately 70 μM against ROS production [2]. This represents a >140,000-fold potency differential between the 2-phenyl-imidazo[1,2-b]pyrazole chemotype and simpler pyrazole scaffolds.

Anti-inflammatory activity Neutrophil chemotaxis fMLP receptor antagonism

Tautomeric Preference Shift: 2-Phenyl Stabilizes 5H-Tautomer Versus 1H-Tautomer in Unsubstituted Imidazo[1,2-b]pyrazole

The IUPAC designation for 2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7) is 2-phenyl-5H-imidazo[1,2-b]pyrazole, indicating that the 5H-tautomer (proton on pyrazole nitrogen N5) is the thermodynamically favored form in the ground state . This contrasts with unsubstituted imidazo[1,2-b]pyrazole (CAS 251-80-9), which is designated as 1H-imidazo[1,2-b]pyrazole, reflecting a different tautomeric equilibrium . NMR studies on the related 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazole system confirmed that the 2-phenyl derivatives exist predominantly in the 1-bis(arylazo) form, with acid dissociation constants (pKa) determined in both ground and excited states and correlated with Hammett substituent constants [1]. This tautomeric shift alters the hydrogen-bond donor/acceptor pattern, dipole moment, and molecular recognition properties of the scaffold.

Tautomerism Hydrogen bonding Molecular recognition

Synthetic Versatility: Electrophilic Aromatic Substitution on 2-Phenyl Ring Enables Derivatization Unavailable to 2-Alkyl Analogs

The 2-phenyl substituent of CAS 197356-19-7 provides an aromatic ring amenable to electrophilic aromatic substitution (EAS) reactions—including nitration, halogenation, sulfonation, and Friedel-Crafts acylation—enabling late-stage diversification of the scaffold without altering the imidazo[1,2-b]pyrazole core [1]. This capability is entirely absent in 2-alkyl analogs such as 2-methyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-31-3) or 1,2-dimethyl-1H-imidazo[1,2-b]pyrazole, which lack the π-electron system required for EAS chemistry . The 2-phenyl group thus serves as a synthetic handle for generating focused compound libraries with systematic aryl ring modifications, a strategy extensively employed in the development of N-aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides with dual fMLP/IL-8 inhibitory activity [2].

Synthetic chemistry Late-stage functionalization Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 197356-19-7)


Anti-Inflammatory Drug Discovery: Neutrophil Chemotaxis Inhibitor Lead Optimization

2-Phenyl-1H-imidazo[1,2-b]pyrazole serves as the essential aromatic precursor for synthesizing 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives that exhibit nanomolar IC₅₀ values (0.48–29 nM) against fMLP-OMe-induced human neutrophil chemotaxis [1]. Research groups targeting acute and chronic autoimmune inflammatory disorders—including rheumatoid arthritis, asthma, and inflammatory bowel disease—can utilize this scaffold to generate focused libraries via electrophilic aromatic substitution on the 2-phenyl ring, enabling systematic SAR exploration of the aryl moiety while maintaining the critical imidazo[1,2-b]pyrazole pharmacophore [2]. The >1,000-fold potency advantage over monocyclic pyrazole scaffolds [3] makes this compound the preferred starting material for programs requiring high-affinity neutrophil chemotaxis inhibition.

Kinase Inhibitor Development: Bruton's Tyrosine Kinase (BTK) and p38MAPK Targeting

The imidazo[1,2-b]pyrazole scaffold, particularly with 2-phenyl substitution, has been disclosed in patent literature as a core structure for Bruton's tyrosine kinase (BTK) modulators [1]. Additionally, 2-phenyl-imidazo[1,2-b]pyrazole derivatives have demonstrated inhibition of p38MAPK phosphorylation in human platelets and HUVEC cells [2]. The scaffold's hydrogen-bonding capability, modulated by its 5H-tautomeric preference [3], enables specific kinase active-site interactions. Procurement of CAS 197356-19-7 rather than generic imidazo[1,2-b]pyrazole analogs ensures the correct tautomeric state and phenyl-dependent hydrophobic contacts essential for kinase binding pocket complementarity.

Chemical Biology Probe Development: Dual fMLP/IL-8 Pathway Inhibitors

N-Aryl-2-phenyl-2,3-dihydro-imidazo[1,2-b]pyrazole-1-carboxamides, synthesized from the 2-phenyl scaffold, have been characterized as dual inhibitors of both fMLP-OMe- and IL-8-induced neutrophil chemotaxis at nanomolar concentrations [1]. This dual-pathway inhibitory profile is therapeutically significant because fMLP and IL-8 operate through independent mechanisms in early- and late-stage inflammation, respectively [2]. Chemical biology groups investigating neutrophil biology and inflammatory signaling cascades can employ CAS 197356-19-7 as the starting scaffold for developing pathway-selective or dual-action probe molecules with defined tautomeric and lipophilic properties.

Synthetic Methodology Research: Electrophilic Aromatic Substitution on Fused Heterocyclic Systems

The 2-phenyl substituent of CAS 197356-19-7 provides a unique platform for investigating electrophilic aromatic substitution (EAS) regioselectivity on a phenyl ring directly attached to an electron-deficient fused imidazo[1,2-b]pyrazole system [1]. The electronic effect of the heterocyclic core on the phenyl ring's reactivity—modulated by the 5H-tautomeric form—creates a non-trivial EAS outcome that differs from simple biphenyl or aniline systems. Synthetic methodology groups can use this compound to study and optimize EAS conditions (nitration, halogenation, sulfonation) for heterocycle-appended aryl systems, generating SAR-relevant building blocks with quantifiable purity (typically ≥95%) and reproducible reactivity profiles [2].

Quote Request

Request a Quote for 2-Phenyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.